![molecular formula C14H12N2O2S B2826004 2-(2-Furyl)-5-[(4-methylbenzyl)sulfanyl]-1,3,4-oxadiazole CAS No. 477846-88-1](/img/structure/B2826004.png)
2-(2-Furyl)-5-[(4-methylbenzyl)sulfanyl]-1,3,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Furyl)-5-[(4-methylbenzyl)sulfanyl]-1,3,4-oxadiazole, also known as Furox or Furoxan, is a heterocyclic compound that has gained significant attention in scientific research due to its potential applications in various fields, including medicine, agriculture, and material science. Furox is a five-membered ring that contains an oxygen and nitrogen atom, and a sulfur atom attached to a benzene ring.
Mechanism of Action
2-(2-Furyl)-5-[(4-methylbenzyl)sulfanyl]-1,3,4-oxadiazole exerts its biological effects through the inhibition of nitric oxide synthase (NOS), an enzyme that catalyzes the production of nitric oxide (NO) from L-arginine. 2-(2-Furyl)-5-[(4-methylbenzyl)sulfanyl]-1,3,4-oxadiazole inhibits both constitutive and inducible NOS isoforms, leading to a decrease in NO production. NO is a signaling molecule that plays a crucial role in various physiological processes, including vasodilation, neurotransmission, and immune response. The inhibition of NOS by 2-(2-Furyl)-5-[(4-methylbenzyl)sulfanyl]-1,3,4-oxadiazole has been found to have anti-inflammatory, anti-tumor, and cardiovascular protective effects.
Biochemical and Physiological Effects:
The inhibition of NOS by 2-(2-Furyl)-5-[(4-methylbenzyl)sulfanyl]-1,3,4-oxadiazole has been found to have various biochemical and physiological effects. 2-(2-Furyl)-5-[(4-methylbenzyl)sulfanyl]-1,3,4-oxadiazole has been found to decrease the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in macrophages and endothelial cells. 2-(2-Furyl)-5-[(4-methylbenzyl)sulfanyl]-1,3,4-oxadiazole has also been found to induce apoptosis in tumor cells by activating the caspase pathway. In cardiovascular diseases, 2-(2-Furyl)-5-[(4-methylbenzyl)sulfanyl]-1,3,4-oxadiazole has been found to decrease oxidative stress and improve endothelial function. 2-(2-Furyl)-5-[(4-methylbenzyl)sulfanyl]-1,3,4-oxadiazole has also been found to have neuroprotective effects by reducing the production of reactive oxygen species and inhibiting neuronal apoptosis.
Advantages and Limitations for Lab Experiments
2-(2-Furyl)-5-[(4-methylbenzyl)sulfanyl]-1,3,4-oxadiazole has several advantages for lab experiments, including its stability, solubility, and low toxicity. 2-(2-Furyl)-5-[(4-methylbenzyl)sulfanyl]-1,3,4-oxadiazole has also been found to have a long half-life, allowing for sustained inhibition of NOS. However, 2-(2-Furyl)-5-[(4-methylbenzyl)sulfanyl]-1,3,4-oxadiazole has some limitations, including its low water solubility, which can limit its use in aqueous solutions. 2-(2-Furyl)-5-[(4-methylbenzyl)sulfanyl]-1,3,4-oxadiazole can also inhibit other enzymes, such as xanthine oxidase and cytochrome P450, which can lead to unwanted side effects.
Future Directions
There are several future directions for the study of 2-(2-Furyl)-5-[(4-methylbenzyl)sulfanyl]-1,3,4-oxadiazole. One potential direction is the development of 2-(2-Furyl)-5-[(4-methylbenzyl)sulfanyl]-1,3,4-oxadiazole analogs with improved pharmacological properties, such as increased water solubility and selectivity for NOS isoforms. Another direction is the study of 2-(2-Furyl)-5-[(4-methylbenzyl)sulfanyl]-1,3,4-oxadiazole in combination with other drugs for the treatment of various diseases. Additionally, the use of 2-(2-Furyl)-5-[(4-methylbenzyl)sulfanyl]-1,3,4-oxadiazole in material science and agriculture can be further explored for the development of novel materials and pesticides.
Synthesis Methods
2-(2-Furyl)-5-[(4-methylbenzyl)sulfanyl]-1,3,4-oxadiazole can be synthesized through various methods, including the reaction between 2-furoyl chloride and 4-methylbenzenethiol in the presence of sodium hydride, or the reaction between 2-furoylhydrazine and 4-methylbenzenethiol in the presence of phosphorus oxychloride. The yield of the synthesis method ranges from 40-60% depending on the reaction conditions.
Scientific Research Applications
2-(2-Furyl)-5-[(4-methylbenzyl)sulfanyl]-1,3,4-oxadiazole has been extensively studied for its potential applications in various fields. In medicine, 2-(2-Furyl)-5-[(4-methylbenzyl)sulfanyl]-1,3,4-oxadiazole has been found to have anti-inflammatory, anti-tumor, and anti-microbial properties. 2-(2-Furyl)-5-[(4-methylbenzyl)sulfanyl]-1,3,4-oxadiazole has also been studied for its potential use in treating cardiovascular diseases, such as hypertension and ischemia-reperfusion injury. In agriculture, 2-(2-Furyl)-5-[(4-methylbenzyl)sulfanyl]-1,3,4-oxadiazole has been used as a herbicide and insecticide due to its ability to inhibit nitric oxide synthase in plants and insects. In material science, 2-(2-Furyl)-5-[(4-methylbenzyl)sulfanyl]-1,3,4-oxadiazole has been used as a precursor for the synthesis of various compounds, including polymeric materials.
properties
IUPAC Name |
2-(furan-2-yl)-5-[(4-methylphenyl)methylsulfanyl]-1,3,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O2S/c1-10-4-6-11(7-5-10)9-19-14-16-15-13(18-14)12-3-2-8-17-12/h2-8H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAPFHKNFOZNRMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CSC2=NN=C(O2)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Furyl)-5-[(4-methylbenzyl)sulfanyl]-1,3,4-oxadiazole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

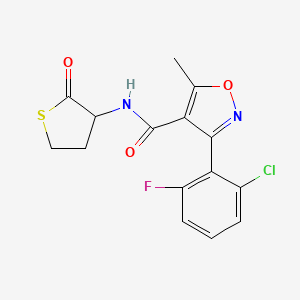
![4-[(3-Chloro-4-fluorophenoxy)methyl]piperidine hydrochloride](/img/structure/B2825923.png)
![N-[(5-benzylsulfanyl-1,3,4-oxadiazol-2-yl)methyl]benzamide](/img/structure/B2825927.png)
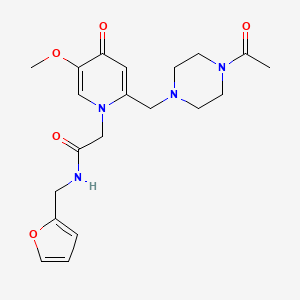
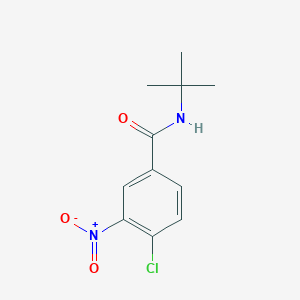
![1-[4-(Furan-2-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2825931.png)


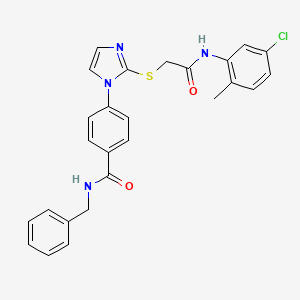
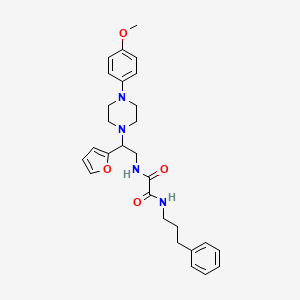
![2-({1-[(oxan-4-yl)methyl]piperidin-4-yl}methyl)-6-(1H-1,2,4-triazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2825939.png)
![N-(4-chlorophenyl)-2-[3-(4-ethoxybenzoyl)-6,7-dimethoxy-4-oxoquinolin-1-yl]acetamide](/img/structure/B2825940.png)
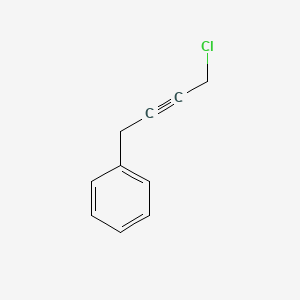
![Methyl 3-[(4-nitrophenyl)sulfonylamino]propanoate](/img/structure/B2825942.png)